molecular formula C9H7Cl3O B13874581 1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene CAS No. 139548-91-7

1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene

Cat. No.: B13874581
CAS No.: 139548-91-7
M. Wt: 237.5 g/mol
InChI Key: CVHFZKBYSRDBFH-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene is a chemical compound with the molecular formula C9H7Cl3O and a molecular weight of 237.513 g/mol . It is characterized by the presence of two chlorine atoms attached to a benzene ring and an additional chlorine atom attached to a prop-2-en-1-yl group, which is connected to the benzene ring via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1,4-dichlorobenzene with 2-chloroprop-2-en-1-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage between the benzene ring and the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors equipped with efficient stirring and temperature control systems.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The prop-2-en-1-yl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alkanes or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include alkanes or alcohols.

Scientific Research Applications

1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in its biological effects.

Comparison with Similar Compounds

1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:

    1,4-Dichlorobenzene: Lacks the prop-2-en-1-yl group and has different chemical and biological properties.

    2-Chloroprop-2-en-1-ol: Lacks the benzene ring and has different reactivity and applications.

    1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]toluene: Similar structure but with a methyl group on the benzene ring, leading to different properties.

Properties

CAS No.

139548-91-7

Molecular Formula

C9H7Cl3O

Molecular Weight

237.5 g/mol

IUPAC Name

1,4-dichloro-2-(2-chloroprop-2-enoxy)benzene

InChI

InChI=1S/C9H7Cl3O/c1-6(10)5-13-9-4-7(11)2-3-8(9)12/h2-4H,1,5H2

InChI Key

CVHFZKBYSRDBFH-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=C(C=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

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